2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
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Overview
Description
2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that features a dihydroisoquinoline moiety fused with a pyridazinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski-type synthesis, which involves the cyclization of phenylethanols and nitriles in the presence of trifluoromethanesulfonic anhydride (Tf2O) to form the dihydroisoquinoline core . This intermediate can then be further reacted with appropriate reagents to introduce the pyridazinone moiety.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit aldo-keto reductase, which is a target in cancer therapy . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: These compounds share the dihydroisoquinoline core and exhibit similar biological activities, such as antidepressant and anticonvulsant effects.
Minalrestat analogues: These compounds are structurally related and are studied for their potential as aldose reductase inhibitors in diabetes treatment.
Uniqueness
2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is unique due to its specific combination of the dihydroisoquinoline and pyridazinone moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-6-7-15(20)19(17-12)11-16(21)18-9-8-13-4-2-3-5-14(13)10-18/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQHGDFJANQCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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